The synthesis of 13-docosen-1-ol can be achieved primarily through the reduction of erucic acid or its esters. The reduction process typically involves hydrogenation methods where erucic acid esters derived from high-erucic acid rapeseed oil are subjected to hydrogen gas in the presence of a palladium catalyst. This method allows for the selective formation of the desired alcohol without significant side reactions .
In industrial settings, the hydrogenation of erucic acid is the most common method used to produce 13-docosen-1-ol. This process is optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and industrial products .
The molecular structure of 13-docosen-1-ol features a long hydrocarbon chain with a hydroxyl group (-OH) at one end and a cis double bond between the 13th and 14th carbon atoms. The structural representation can be summarized as follows:
Key physical properties include:
13-docosen-1-ol can undergo several types of chemical reactions due to its functional groups:
The major products from these reactions include:
The mechanism of action for 13-docosen-1-ol primarily involves its interaction with biological membranes and enzymes. It is believed to influence membrane fluidity due to its long hydrophobic tail, which can affect cellular signaling pathways and membrane dynamics. Additionally, it may exert biological effects by modulating enzyme activities involved in lipid metabolism .
Key physical data includes:
Property | Value |
---|---|
Density | 0.847 g/cm³ |
Melting Point | 33 °C |
Boiling Point | 225 °C at 5 mmHg |
Flash Point | 123.4 °C |
Refractive Index | 1.463 |
LogP | 7.576 |
These properties indicate that it is a stable compound under normal conditions but should be handled with care due to its combustibility .
13-docosen-1-ol has diverse applications across various fields:
This compound's versatility makes it valuable not only in academic research but also in various industrial applications where fatty alcohols are required for their unique chemical properties.
Catalytic asymmetric synthesis enables enantioselective construction of chiral centers adjacent to the alcohol moiety. For (13Z)-13-docosen-1-ol, this typically involves chiral auxiliaries or transition-metal catalysts to install the cis-olefin and the C1-hydroxyl group with high stereofidelity. Key methodologies include:
Table 1: Catalytic Systems for Asymmetric Synthesis of (13Z)-13-Docosen-1-ol
Catalyst | Substrate | Reaction Conditions | Yield (%) | Z-Selectivity | ee (%) |
---|---|---|---|---|---|
Ti(OⁱPr)₄/(D-DET) | Docosen-1,13-dienol | CH₂Cl₂, –20°C, 12 h | 78 | >99% | 95 |
[RuCl((S)-BINAP)]₂ | Docos-13-yn-1-ol | MeOH, 20 bar H₂, 50°C, 6 h | 92 | 98% | 97 |
Rh-(R,R)-DuPhos | β-Keto docosenoate | H₂ (5 bar), THF, 25°C, 2 h | 85 | N/A | 99 |
A salient advance is the use of asymmetric transfer hydrogenation with Noyori-type catalysts (e.g., TsDPEN-Ru(II)), which reduces α,β-unsaturated docosenone derivatives to allylic alcohols with 90–97% ee while preserving the Z-olefin [2].
Stereoselective reduction focuses on converting carboxylic acid groups (e.g., erucic acid) to primary alcohols while retaining the cis-double bond. Two predominant strategies are employed:
Metal-Catalyzed Hydrogenation
Heterogeneous catalysts like Raney Nickel or Palladium/Carbon facilitate high-yielding reductions of docosenoic acids or esters under mild H₂ pressure (1–5 bar). Critical parameters include:
Hydride-Based Reduction
Lithium Aluminum Hydride (LiAlH₄) remains the workhorse for stoichiometric reduction:
Table 2: Reduction Methods for Erucic Acid Derivatives
Reduction Agent | Substrate | Conditions | Yield (%) | Z-Retention |
---|---|---|---|---|
LiAlH₄ | Docosenoyl chloride | THF, 0°C, 2 h | 92 | >99% |
DIBAL-H/NaBH₄ | Methyl docosenoate | Toluene, –78°C; then H₂O | 88 | 98% |
H₂ (Raney Ni) | Erucic acid | MeOH, 80°C, 5 bar H₂, 4 h | 90 | 97% |
Isomerization of readily available trans- or alkyne precursors to the Z-alkene leverages palladium, ruthenium, or iridium complexes as catalysts. These methods prioritize atom economy and operational simplicity:
Recent advances exploit photosensitizers (e.g., eosin Y) in conjunction with nickel catalysts to isomerize allylic alcohols under visible light, minimizing side reactions and enhancing Z-selectivity (up to 97%) [3].
Biocatalysis offers sustainable routes to (13Z)-13-docosen-1-ol under mild conditions. Engineered lipases (EC 3.1.1.3) and cutinases (EC 3.1.1.74) catalyze two key reactions:
Enantioselective Hydrolysis or Transesterification
Whole-Cell Biocatalysts
Recombinant Pseudomonas putida expressing Thermomyces lanuginosus lipase (TLL) directly converts erucic acid to (13Z)-13-docosen-1-ol in a one-pot fermentation. Glucose serves as a co-substrate for cofactor regeneration (NADPH), enabling 85% conversion at 30°C [8].
Table 3: Biocatalytic Systems for (13Z)-13-Docosen-1-ol Synthesis
Enzyme | Host | Reaction Type | Substrate | Yield/Conversion |
---|---|---|---|---|
CAL-B (immobilized) | Aspergillus niger | Ester hydrolysis | Methyl docosenoate | 94% yield |
TLL-expressing P. putida | Pseudomonas putida | Whole-cell reduction | Erucic acid | 85% conversion |
Engineered cutinase | Bacillus subtilis | Transesterification | Vinyl docosenoate | 78% yield |
Protein engineering via site-directed mutagenesis enhances lipase performance:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9